molecular formula C28H33FN4O2 B13347196 (R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one

(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B13347196
M. Wt: 476.6 g/mol
InChI Key: ALXBWOVLKSYZNY-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of functional groups such as the amino, hydroxy, and fluorophenyl groups. Common reagents and catalysts used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the fluorophenyl group to a phenyl group.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a simpler hydrocarbon derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its spirocyclic structure could confer specific binding properties.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of ®-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Amino-2-hydroxypropyl)-1-(4-chlorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one
  • ®-3-(3-Amino-2-hydroxypropyl)-1-(4-bromophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one

Uniqueness

The uniqueness of ®-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C28H33FN4O2

Molecular Weight

476.6 g/mol

IUPAC Name

3-[(2R)-3-amino-2-hydroxypropyl]-1-(4-fluorophenyl)-8-[(8-methylnaphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C28H33FN4O2/c1-20-4-2-5-21-6-3-7-22(26(20)21)17-31-14-12-28(13-15-31)27(35)32(18-25(34)16-30)19-33(28)24-10-8-23(29)9-11-24/h2-11,25,34H,12-19,30H2,1H3/t25-/m1/s1

InChI Key

ALXBWOVLKSYZNY-RUZDIDTESA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2CN3CCC4(CC3)C(=O)N(CN4C5=CC=C(C=C5)F)C[C@@H](CN)O

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2CN3CCC4(CC3)C(=O)N(CN4C5=CC=C(C=C5)F)CC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.